1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-difluoromethoxy-3-(trifluoromethoxy)benzene. This reaction typically uses bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation. These reactions often require strong acids or halogenating agents and are conducted under controlled conditions to ensure regioselectivity.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding difluoromethoxy and trifluoromethoxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as DMSO or DMF at temperatures ranging from 50°C to 100°C.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as iron or aluminum chloride at temperatures between 0°C and 50°C.
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like hydroxyl, alkoxy, or amino groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.
Reduction: Formation of difluoromethoxy and trifluoromethoxy benzene derivatives.
Scientific Research Applications
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-viral properties.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethoxy groups can influence the compound’s binding affinity, selectivity, and overall biological activity. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxy-3-(trifluoromethoxy)benzene: This compound lacks the difluoromethoxy group, which may result in different reactivity and biological activity.
1-Bromo-4-difluoromethoxy-3-methoxybenzene: This compound lacks the trifluoromethoxy group, which can affect its electronic properties and reactivity.
1-Bromo-4-difluoromethoxybenzene: This compound lacks both the trifluoromethoxy and methoxy groups, leading to distinct chemical and physical properties.
Properties
Molecular Formula |
C8H4BrF5O2 |
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Molecular Weight |
307.01 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O2/c9-4-1-2-5(15-7(10)11)6(3-4)16-8(12,13)14/h1-3,7H |
InChI Key |
HELLORYIWBQKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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